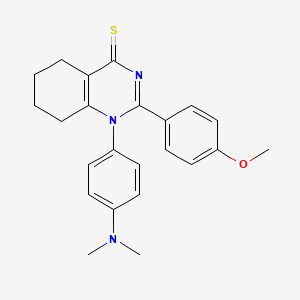
1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic compound of considerable interest in both academic and industrial research It is characterized by its complex structure, combining multiple aromatic rings and functional groups, which endows it with unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves a multi-step reaction process:
Starting with the preparation of the quinazoline backbone via a cyclization reaction.
Subsequent steps involve introducing the dimethylamino and methoxy phenyl groups through nucleophilic substitution reactions.
Finally, the thione group is introduced by sulfurizing the quinazoline derivative under controlled conditions. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve:
Flow chemistry techniques to enhance reaction efficiency and scalability.
The use of automated reaction setups to maintain consistency and optimize reaction times.
Employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions often involve altering the thione and aromatic groups.
Substitution Reactions: Primarily electrophilic and nucleophilic aromatic substitutions, affecting the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilization of reagents like halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.
Major Products: Products of these reactions typically include various derivatives where the functional groups have been modified, potentially leading to compounds with different pharmacological or chemical properties.
科学研究应用
The compound is used extensively in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its unique structural features.
Medicine: Investigated for potential therapeutic properties, particularly in oncology and neurology.
Industry: Utilized in the manufacture of specialized materials due to its stability and reactivity.
作用机制
Mechanism of Effects: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are of therapeutic interest.
Molecular Targets and Pathways:
Enzymes: Inhibition or modulation of specific enzyme activity, affecting biochemical pathways.
Receptors: Binding to cellular receptors, altering cellular signaling pathways. These interactions often involve non-covalent bonding, such as hydrogen bonding, hydrophobic interactions, or Van der Waals forces.
Comparison Highlights:
Compared to other quinazoline derivatives, 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific functional groups that endow it with distinct chemical reactivity and biological activity.
Its dimethylamino and methoxy substituents confer additional electronic and steric properties, enhancing its interaction with biological targets.
相似化合物的比较
1-(4-dimethylaminophenyl)quinazoline derivatives
2-(4-methoxyphenyl)quinazoline analogs
Tetrahydroquinazoline thiones with varied substituents
This detailed examination showcases the synthetic versatility, diverse reactivity, and broad application potential of 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-25(2)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)23(28)24-22(26)16-8-14-19(27-3)15-9-16/h8-15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIFSANAZJLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
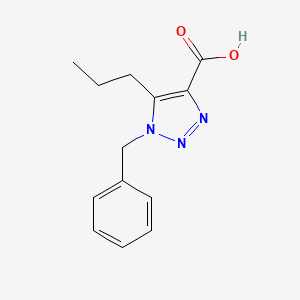
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)
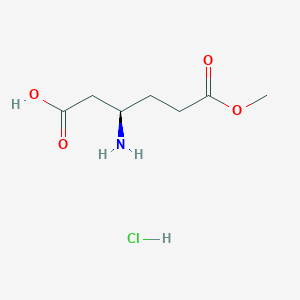
![cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)
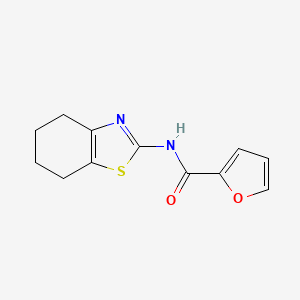
![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)
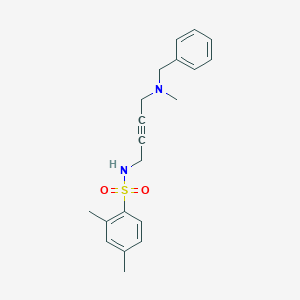
![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)
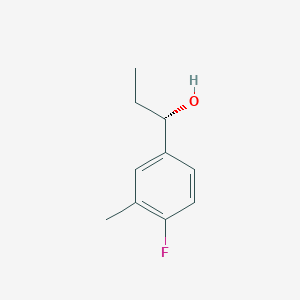
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
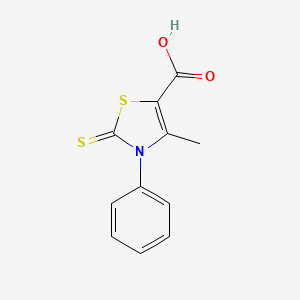
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
